2-Dodecen-1-ylsuccinic anhydride
Overview
Description
2-Dodecen-1-ylsuccinic anhydride is an organic compound with the chemical formula C16H26O3. It is a carboxylic acid anhydride and is known for its applications in various chemical processes. The compound is also referred to as dodecenyl succinic anhydride and is used in the synthesis of various derivatives and biosurfactants .
Mechanism of Action
Target of Action
It’s known that this compound can react with molecules containing azide groups .
Mode of Action
2-Dodecen-1-ylsuccinic anhydride contains an alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This reaction is a type of click chemistry, which is characterized by its efficiency and specificity.
Biochemical Pathways
Its ability to participate in click chemistry reactions suggests that it could potentially modify a wide range of biochemical pathways, depending on the azide-containing molecules it interacts with .
Result of Action
Its ability to participate in click chemistry reactions suggests that it could potentially modify a wide range of molecules, leading to diverse cellular effects .
Action Environment
It’s known that this compound can react with water to form organic acids , suggesting that its activity could be influenced by the presence of water and possibly other environmental factors.
Biochemical Analysis
Biochemical Properties
The reactive double bond in 2-Dodecen-1-ylsuccinic anhydride enables its involvement in various biochemical reactions, such as polymerization, grafting, and cross-linking . These reactions allow for the incorporation of the compound into macromolecular structures, yielding materials with tailored properties .
Cellular Effects
Currently, there is limited information available on the specific cellular effects of this compound. It is known that the compound can cause irritation to skin, eyes, and mucous membranes .
Molecular Mechanism
Its reactive double bond suggests that it may interact with biomolecules through covalent bonding, potentially influencing enzyme activity and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Dodecen-1-ylsuccinic anhydride is typically synthesized through the reaction of maleic anhydride with dodecene. This reaction is carried out under high-temperature conditions, often requiring the presence of a catalyst to facilitate the process . The reaction can be represented as follows:
Maleic Anhydride+Dodecene→2-Dodecen-1-ylsuccinic Anhydride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperatures. The process is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to prevent any side reactions and to maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Dodecen-1-ylsuccinic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form the corresponding organic acid.
Oxidation: Can react with strong oxidizing agents.
Substitution: Participates in esterification reactions to form derivatives.
Common Reagents and Conditions
Hydrolysis: Water, typically under mild conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Alcohols or amines in the presence of a catalyst.
Major Products Formed
Hydrolysis: Organic acids.
Oxidation: Oxidized derivatives.
Substitution: Ester or amide derivatives
Scientific Research Applications
2-Dodecen-1-ylsuccinic anhydride has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Succinic Anhydride: A simpler anhydride with similar reactivity but lacks the long alkenyl chain.
Octenyl Succinic Anhydride: Contains an octenyl group instead of a dodecenyl group, leading to different physical properties and reactivity.
Tetrahydrophthalic Anhydride: Another anhydride used in similar applications but with a different ring structure.
Uniqueness
2-Dodecen-1-ylsuccinic anhydride is unique due to its long alkenyl chain, which imparts specific hydrophobic properties and enhances its utility in surfactant and polymer applications. This distinguishes it from other anhydrides that may not possess such long hydrophobic chains .
Properties
IUPAC Name |
3-[(E)-dodec-2-enyl]oxolane-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h10-11,14H,2-9,12-13H2,1H3/b11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCICMIUKYEYEU-ZHACJKMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CCC1CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C/CC1CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O3 | |
Record name | 2-DODECEN-1-YLSUCCINIC ANHYDRIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20321 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-dodecen-1-ylsuccinic anhydride is a light yellow clear viscous oil. (NTP, 1992) | |
Record name | 2-DODECEN-1-YLSUCCINIC ANHYDRIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20321 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
356 to 360 °F at 5 mmHg (NTP, 1992) | |
Record name | 2-DODECEN-1-YLSUCCINIC ANHYDRIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20321 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
352 °F (NTP, 1992) | |
Record name | 2-DODECEN-1-YLSUCCINIC ANHYDRIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20321 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
MAY DECOMPOSE (NTP, 1992) | |
Record name | 2-DODECEN-1-YLSUCCINIC ANHYDRIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20321 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
1.002 at 77 °F (NTP, 1992) - Denser than water; will sink | |
Record name | 2-DODECEN-1-YLSUCCINIC ANHYDRIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20321 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
19780-11-1, 428493-97-4, 26544-38-7 | |
Record name | 2-DODECEN-1-YLSUCCINIC ANHYDRIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20321 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | (2-Dodecenyl)succinic anhydride | |
Source | ChemIDplus | |
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Record name | 3-(2-Dodecen-1-yl)dihydro-2,5-furandione, (2E)- | |
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Record name | 2,5-Furandione, 3-(2-dodecen-1-yl)dihydro- | |
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Record name | 3-(2-dodecenyl)succinic anhydride | |
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Record name | Dihydro-3-(tetrapropenyl)furan-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.422 | |
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Record name | 3-(2-DODECEN-1-YL)DIHYDRO-2,5-FURANDIONE, (2E)- | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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